methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring with difluoromethyl, methyl, and carboxylate groups attached at specific positions.
Preparation Methods
The synthesis of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate typically involves several steps:
Starting Material: The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride.
Formation of Pyrazole Ring: The intermediate is then reacted with methyl hydrazine, forming the required pyrazole ring.
Hydrolysis: The ester is hydrolyzed using sodium hydroxide to yield the final product.
Industrial production methods have been optimized by various companies to ensure large-scale manufacturing with high yield and purity .
Chemical Reactions Analysis
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production process in fungal cells, leading to their death . This mechanism is particularly effective against a broad spectrum of fungal species.
Comparison with Similar Compounds
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Benzovindiflupyr: A commercial fungicide with a similar structural motif.
Fluxapyroxad: Another fungicide with a related structure.
These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
Properties
Molecular Formula |
C10H10F2N4O2 |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methyl 1-[[1-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10F2N4O2/c1-18-9(17)7-4-13-15(5-7)6-8-2-3-16(14-8)10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
FPRIJRGTKBBCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.